N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a benzothiazole-derived compound with a complex structure featuring:
- A 6-chloro substituent on the benzothiazole ring, which modulates electronic properties and steric interactions.
- A morpholinoethyl group attached to the benzamide nitrogen, enhancing solubility via its tertiary amine, particularly in its protonated hydrochloride salt form.
Its hydrochloride salt form likely improves aqueous solubility, making it advantageous for pharmaceutical formulations.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S2.ClH/c1-31(27,28)19-5-3-2-4-16(19)20(26)25(9-8-24-10-12-29-13-11-24)21-23-17-7-6-15(22)14-18(17)30-21;/h2-7,14H,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYXEQRUMCMYDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. The following sections delve into its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 516.5 g/mol
- CAS Number : 1216809-46-9
Synthesis
The synthesis of this compound typically involves the reaction of 6-chlorobenzo[d]thiazole with a methylsulfonyl derivative and morpholinoethyl amine under controlled conditions. The reaction generally requires a base to facilitate the formation of the amide bond.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. Research indicates that it exhibits significant inhibition of cell proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.
-
Cell Proliferation Inhibition :
- The MTT assay demonstrated that at concentrations of 1, 2, and 4 μM, the compound significantly inhibited the proliferation of A431 and A549 cells.
- IC50 Values : Specific IC50 values for these cell lines are yet to be conclusively determined for this compound but are anticipated to be comparable to other active benzothiazole derivatives .
- Mechanism of Action :
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in reducing inflammatory markers such as IL-6 and TNF-α in macrophage models (RAW264.7). The enzyme-linked immunosorbent assay (ELISA) results indicated a significant decrease in these pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
Study 1: Benzothiazole Derivatives as Anticancer Agents
A study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among them, this compound was identified as a promising candidate due to its ability to inhibit cancer cell growth effectively while also modulating inflammatory responses .
Study 2: Mechanistic Insights into Antitumor Activity
Further investigations into the signaling pathways affected by this compound revealed that it inhibits both AKT and ERK pathways in cancer cells. This dual inhibition is crucial as it targets key survival mechanisms in tumors while also addressing inflammation that can promote cancer progression .
Summary of Biological Activities
| Activity Type | Cell Line | Effect Observed | IC50 (μM) |
|---|---|---|---|
| Anticancer | A431 | Inhibition of proliferation | TBD |
| Anticancer | A549 | Induction of apoptosis | TBD |
| Anti-inflammatory | RAW264.7 | Decrease in IL-6 and TNF-α | TBD |
Comparison with Similar Compounds
Substituent Effects on Activity
- 6-Chloro vs. 6-Nitro () : The nitro group in compound 6d is strongly electron-withdrawing, enhancing VEGFR-2 binding affinity via charge transfer interactions. The chloro substituent in the target compound offers moderate electron withdrawal but improved metabolic stability compared to nitro groups, which are prone to reduction .
- 6-Chloro vs. 6-Amino (): The amino group in ’s compound is electron-donating, favoring corrosion inhibition via metal surface adsorption. Conversely, the chloro group’s electron-withdrawing nature may prioritize target binding in biological systems .
- Methylsulfonyl vs.
Pharmacokinetic and Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely surpasses the free-base analogs (e.g., ’s 6d) in aqueous solubility, critical for oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
